2-methyl-1H-indol-3-yl acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1262802-61-8 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2-methyl-1H-indol-3-yl) acetate |
InChI |
InChI=1S/C11H11NO2/c1-7-11(14-8(2)13)9-5-3-4-6-10(9)12-7/h3-6,12H,1-2H3 |
InChI Key |
QBVPAQSESBLZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)OC(=O)C |
Origin of Product |
United States |
Analytical Methodologies for Structural Elucidation of 2 Methyl 1h Indol 3 Yl Acetate and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its connectivity and functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural assignment of 2-methyl-1H-indol-3-yl acetate (B1210297).
In the ¹H NMR spectrum of 2-methyl-1H-indol-3-yl acetate, recorded in deuterochloroform (CDCl₃), distinct signals corresponding to each unique proton are observed. lookchem.com The spectrum typically shows a singlet for the N-H proton of the indole (B1671886) ring, signals in the aromatic region for the protons on the benzene (B151609) ring, a singlet for the methyl group at the C2 position, and a singlet for the acetyl methyl group. lookchem.com
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, characteristic signals are observed for the carbonyl carbon of the acetate group, the carbons of the indole ring, and the methyl carbons. lookchem.com The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic environment of the nuclei, allowing for precise structural elucidation. lookchem.commdpi.com The characterization of various indole derivatives often relies on comparing their NMR data to that of known compounds. bipublication.comrsc.orgnih.gov
Table 1: ¹H and ¹³C NMR Spectral Data for this compound lookchem.com
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Assignment |
| 7.69 (s, 1H) | NH |
| 7.34 (d, J = 7.2 Hz, 1H) | Ar-H |
| 7.21 (d, J = 7.2 Hz, 1H) | Ar-H |
| 7.14–7.06 (m, 2H) | Ar-H |
| 2.39 (s, 3H) | CH₃ |
| 2.27 (s, 3H) | CH₃ (acetyl) |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. creative-proteomics.com It also provides structural information through the analysis of fragmentation patterns. creative-proteomics.comresearchgate.net For this compound, electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak [M]⁺ at m/z = 189, which corresponds to its molecular weight. lookchem.com
The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. Common fragments for this compound include ions at m/z 147, 91, 77, and 43. lookchem.com The fragment at m/z 147 is particularly significant as it corresponds to the loss of the acetyl group, a characteristic fragmentation for acetate esters. lookchem.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, further confirming the elemental composition. rsc.orgmdpi.com
Table 2: Mass Spectrometry Data for this compound lookchem.com
| m/z | Interpretation |
| 189 | Molecular Ion [M]⁺ |
| 147 | [M - COCH₂]⁺ |
| 91 | Fragment |
| 77 | Fragment |
| 43 | [COCH₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. creative-proteomics.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. lookchem.com
A strong absorption band is typically observed around 1743 cm⁻¹ corresponding to the C=O stretching of the ester group. lookchem.com The N-H stretching vibration of the indole ring appears as a band around 3393 cm⁻¹. lookchem.com Other significant peaks include C-O stretching of the acetate group around 1217 cm⁻¹ and C-H stretching and bending vibrations for the aromatic and methyl groups. lookchem.comnih.gov The presence and position of these bands are diagnostic for the structure of this compound and its derivatives. core.ac.ukthermofisher.com
Table 3: Key IR Absorption Bands for this compound lookchem.com
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3393 | N-H Stretch |
| 1743 | C=O Stretch (Ester) |
| 1217 | C-O Stretch (Acetate) |
| 742 | C-H Bending (Aromatic) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself was not found in the provided search results, studies on closely related indole derivatives demonstrate the power of this technique. nih.govgrowingscience.com
For example, the crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone, a derivative of 2-methylindole (B41428), was determined by single-crystal X-ray diffraction. growingscience.com The analysis revealed the compound crystallizes in the triclinic system and provided detailed information about its molecular geometry and intermolecular hydrogen bonding. growingscience.com Similarly, the crystal structure of ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate has been elucidated, showing a planar indole ring system and defining the torsion angles within the molecule. nih.govcore.ac.uk These studies highlight how X-ray crystallography provides unambiguous proof of structure and insights into the solid-state packing of indole derivatives. tandfonline.comfigshare.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then compared to the calculated theoretical values based on the proposed molecular formula to verify its elemental composition.
For this compound (C₁₁H₁₁NO₂), the calculated elemental composition is approximately C, 69.83%; H, 5.86%; and N, 7.40%. lookchem.com Experimental results from elemental analysis of a synthesized sample were found to be C, 69.76%; H, 5.84%; and N, 7.46%, which are in excellent agreement with the calculated values, thus confirming the molecular formula. lookchem.com This technique is routinely used in the characterization of newly synthesized indole derivatives to ensure their purity and confirm their composition. core.ac.ukwiley.comresearchgate.net
Computational Chemistry and Theoretical Investigations of 2 Methyl 1h Indol 3 Yl Acetate
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT studies allow for the optimization of the molecular geometry of 2-methyl-1H-indol-3-yl acetate (B1210297), providing precise data on bond lengths, bond angles, and dihedral angles. The results of such calculations can be compared with experimental data from X-ray crystallography to validate the theoretical model. researchgate.net For instance, studies on similar indole (B1671886) derivatives have shown that molecular structures optimized by DFT are consistent with those determined by single-crystal X-ray diffraction. researchgate.net
| Atoms Defining Dihedral Angle | Description | Expected Influence on Conformation |
|---|---|---|
| C2-C3-CH₂-C=O | Orientation of the acetate side chain relative to the indole ring | Determines the primary positioning of the functional group. |
| C3-CH₂-O-C=O | Rotation around the C-O single bond of the ester | Influences the accessibility of the ester's carbonyl oxygen. |
| H₂C-O-C=O-CH₃ | Planarity and orientation of the ester group | Affects intramolecular interactions and crystal packing. |
DFT calculations are instrumental in mapping out potential reaction pathways for this compound. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction thermodynamics. academie-sciences.fr For indolylmethyl acetates, studies have investigated reactions with various nucleophiles. nih.gov These reactions can proceed through the formation of transient intermediates like indole-3-methylene species, which are then trapped by nucleophiles. nih.gov DFT can be used to model the structure of these transition states and intermediates, providing mechanistic clarity. For example, calculations can confirm the location of a transition state by identifying the presence of a single imaginary frequency in the Hessian matrix. academie-sciences.fracademie-sciences.fr This analysis helps in understanding factors that control reactivity, such as the role of catalysts or the site of nucleophilic attack. academie-sciences.frnih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.uknumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. academie-sciences.frresearchgate.net A small energy gap suggests high reactivity. researchgate.net For indole derivatives, FMO analysis has been used to understand intramolecular charge transfer and interactions with other molecules. academie-sciences.fracademie-sciences.fr A theoretical FMO analysis of this compound would calculate these energy levels, providing insight into its electronic properties and susceptibility to electrophilic or nucleophilic attack.
| Property | Description | Typical Value (eV) | Reference Insight |
|---|---|---|---|
| E(HOMO) | Highest Occupied Molecular Orbital Energy | -5.0 to -6.5 | Indicates electron-donating capability. researchgate.net |
| E(LUMO) | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.5 | Indicates electron-accepting capability. researchgate.net |
| Energy Gap (ΔE) | LUMO - HOMO Energy | ~2.5 to 4.5 | Relates to chemical stability and reactivity. academie-sciences.fracademie-sciences.fr |
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein or enzyme. This method is crucial in structure-based drug design. jocpr.com For this compound, docking simulations could identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. Studies on structurally similar indole derivatives have explored their binding to targets like the nicotinic acetylcholine (B1216132) receptor and cyclooxygenase (COX) enzymes. jocpr.comresearchgate.netmdpi.com These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. mdpi.com For example, docking studies of indole derivatives in the COX-2 active site have identified hydrogen bonding with residues like Tyr355 and Arg120 as crucial for binding. mdpi.com Such insights can guide the design of more potent and selective inhibitors.
| Indole Derivative | Biological Target | PDB ID | Key Interactions/Findings | Reference |
|---|---|---|---|---|
| (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate | Nicotinic Acetylcholine Receptor | 2XNU | Positive correlation between dock scores and inhibition. | jocpr.comresearchgate.net |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide | Cyclooxygenase-2 (COX-2) | Not Specified | Hydrogen bonding with Tyr355 and Arg120 in the active site. | mdpi.com |
| Indole-based hydrazones | Lipoxygenase (LOX) | Not Specified | Docking results supported enzyme inhibitory activities. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. wildlife-biodiversity.com To build a QSAR model, a set of molecules with known activities is described by various molecular descriptors (e.g., electronic, steric, hydrophobic). A mathematical model is then developed to correlate these descriptors with the activity. mdpi.com
For a series of analogues of this compound, a QSAR study would involve:
Synthesizing and testing a library of related compounds for a specific biological activity.
Calculating a wide range of molecular descriptors for each compound using their DFT-optimized structures. wildlife-biodiversity.com
Generating a regression model (e.g., multiple linear regression, k-Nearest Neighbor) to link the descriptors to the observed activity. mdpi.comresearchgate.net
Validating the model statistically to ensure its predictive power (e.g., using R², Q²). mdpi.comnih.gov
Such models are valuable for predicting the activity of new, unsynthesized compounds and for providing insights into the structural features that are important for biological activity. wildlife-biodiversity.comnih.gov
| Descriptor Type | Example Descriptor | Information Provided | Reference |
|---|---|---|---|
| Electronic | Dipole Moment | Describes the polarity of the molecule. | mdpi.com |
| Topological | Wiener Index | Relates to molecular branching and size. | nih.gov |
| Steric/Shape | Molecular Volume | Quantifies the size of the molecule. | mdpi.com |
| Physicochemical | LogP | Measures the hydrophobicity of the compound. | nih.gov |
| Charge-Related | H-donors PSA | Polar surface area contributed by hydrogen bond donors. | mdpi.com |
Research on Anticancer Activities and Cellular Interactions
The exploration of indole derivatives as potential anticancer agents has revealed their ability to interfere with cancer cell proliferation and modulate key signaling pathways involved in oncogenesis.
Inhibition of Cell Proliferation in Research Models
Derivatives of the indole scaffold have demonstrated significant cytotoxic activities against various cancer cell lines in preclinical studies. For instance, a series of newly designed pyrazolinyl-indole derivatives were evaluated for their anti-cancer activity. Among them, compounds HD02, HD05, and HD12 showed noteworthy cytotoxic effects against a panel of nine different cancer types, including leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancer cell lines mdpi.com. Specifically, compound HD05 exhibited a broad spectrum of cancer cell growth inhibition across all nine panels mdpi.com.
Similarly, a study on indolemethane derivatives found that compounds 1k and 1c displayed high cytotoxicity against the prostate cancer cell line DU145. In hepatocellular carcinoma (HepG2) cells, a range of indolemethane derivatives showed potent cytotoxic effects nih.gov. Further research into pyrazole–indole hybrids identified compounds 7a and 7b as having excellent anticancer inhibition performance against the HepG2 cancer cell line nih.gov. These hybrids also demonstrated significant anticancer activities against HCT-116 human colorectal carcinoma cells and MCF-7 human breast cancer cells nih.gov.
In the context of gastric cancer, a novel Cdk9 inhibitor, a 1-(2-adamantane-1-yl-1H indole-5-yl)-3-substituted thiourea (B124793) derivative, showed inhibitory activity on the growth of gastric cancer cells. Compound 7l, in particular, had the best activity on the SGC-7901 gastric cancer cell line researchopenworld.com.
Interactive Table: In Vitro Anticancer Activity of Selected Indole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |
| Pyrazolinyl-indole HD05 | Leukemia | 78.76% inhibition | mdpi.com |
| Indolemethane 1k | DU145 (Prostate) | 1.09 µM | nih.gov |
| Indolemethane 1c | DU145 (Prostate) | 2.02 µM | nih.gov |
| Pyrazole-indole hybrid 7a | HepG2 (Liver) | 6.1 ± 1.9 μM | nih.gov |
| Pyrazole-indole hybrid 7b | HepG2 (Liver) | 7.9 ± 1.9 μM | nih.gov |
| 1-(2-adamantane-1-yl-1H indole-5-yl)-3-substituted thiourea 7l | SGC-7901 (Gastric) | 2.26 ± 0.04 μM | researchopenworld.com |
Modulation of Molecular Pathways in Oncology Research
Indole compounds have been found to exert their anticancer effects by modulating various cellular signaling pathways critical for cancer cell survival and proliferation. Studies on indole-3-carbinol (B1674136) (I3C) and its dimeric product, 3,3'-diindolylmethane (B526164) (DIM), have shown their ability to deregulate multiple signaling pathways, including the PI3K/Akt/mTOR pathway nih.gov. These natural compounds also modulate the downstream transcription factor NF-κB signaling, which may contribute to their ability to inhibit invasion and angiogenesis nih.gov.
The PI3K/Akt/mTOR and NF-κB signaling pathways are crucial in regulating the epithelial-to-mesenchymal transition (EMT), a process involved in cancer metastasis and drug resistance nih.gov. The modulation of these pathways by indole compounds highlights a potential mechanism for their anticancer activity nih.gov.
Furthermore, molecular docking studies have been employed to understand the interaction of these derivatives with molecular targets. For instance, pyrazolinyl-indole derivatives were studied in silico for their interaction with the epidermal growth factor receptor (EGFR) tyrosine kinase to validate their activity mdpi.com. Similarly, molecular docking revealed that pyrazole-indole hybrids could embed in the active pocket of the CDK-2 enzyme, suggesting a mechanism for their anticancer effects nih.gov.
Research on Antimicrobial Activities
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Derivatives of this compound have been investigated for their activity against a range of pathogenic microorganisms.
Spectrum of Activity Against Pathogenic Microorganisms in Research
A variety of indole derivatives have demonstrated significant antimicrobial activity against both bacteria and fungi. In one study, synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed considerable activity against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium smegmatis, and Candida albicans mdpi.combohrium.com. Specifically, indolylbenzo[d]imidazoles 3ao and 3aq were highly active against staphylococci, with a minimum inhibitory concentration (MIC) of less than 1 µg/mL mdpi.combohrium.comnih.gov.
Another class of derivatives, 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, also exhibited antibacterial properties. Compound 3k from this series showed a low MIC of 0.98 μg/mL against MRSA nih.govmdpi.com. Furthermore, N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts have emerged as promising antibacterial agents. Derivatives with C5–C6 chains were particularly active, with the most active compound showing an MIC of 0.5 μg/mL against Gram-positive bacteria, including MRSA nih.gov.
Interactive Table: Antimicrobial Activity of Selected Indole Derivatives
| Compound/Derivative | Microorganism | Activity Metric (MIC in µg/mL) | Reference |
| Indolylbenzo[d]imidazole 3ao | Staphylococci | < 1 | mdpi.combohrium.comnih.gov |
| Indolylbenzo[d]imidazole 3aq | Staphylococci | < 1 | mdpi.combohrium.comnih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | M. smegmatis | 3.9 | mdpi.combohrium.comnih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | C. albicans | 3.9 | mdpi.combohrium.comnih.gov |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA | 0.98 | nih.govmdpi.com |
| N-(hydroxyalkyl) tris(1H-indol-3-yl)methylium derivative (C6 chain) | S. epidermidis | 0.5 | nih.gov |
Mechanistic Investigations of Antimicrobial Effects
To understand how these indole derivatives exert their antimicrobial effects, molecular docking analyses have been performed. These studies have identified potential molecular targets within the microbial cells. For 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, three potential interaction models have been proposed, implicating (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases in their antibacterial action mechanism mdpi.combohrium.com.
In addition to inhibiting microbial growth, some of these compounds have also shown excellent antibiofilm activity, which is crucial for combating chronic infections. Certain indolylbenzo[d]imidazoles were found to inhibit biofilm formation and kill cells within mature biofilms mdpi.combohrium.comnih.gov. The ability of indolylmethylium salts to form pores in the cytoplasmic membrane of microbial cells is another proposed mechanism that could facilitate the penetration of these molecules into the pathogen, enhancing their efficiency mdpi.com.
Research on Anti-inflammatory Effects and Immunomodulation
Chronic inflammation is a key factor in the pathogenesis of many diseases. Indole derivatives have been investigated for their potential to modulate inflammatory responses.
Research on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), which is structurally inspired by the COX-2 selective inhibitor celecoxib, has demonstrated potent anti-inflammatory activity nih.govmdpi.com. In a carrageenan-induced paw edema model in rats, this compound significantly reduced edema, particularly after repeated administration nih.govmdpi.com.
In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with compound 3f led to a significant decrease in the pro-inflammatory cytokine TNF-α nih.govmdpi.com. Interestingly, the levels of the anti-inflammatory cytokine TGF-β1 were significantly increased after both single and repeated doses, while IL-10 levels remained unchanged nih.govmdpi.com. This suggests a selective immunomodulatory mechanism.
Another study focused on a hybrid compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), derived from indomethacin (B1671933) and paracetamol. In in vitro assays using J774 macrophages, ICMD-01 significantly inhibited the production of nitrite (B80452) and the pro-inflammatory cytokines IL-1β and TNF-α at non-cytotoxic concentrations mdpi.com. In in vivo models of paw edema and peritonitis, this compound also exhibited promising anti-inflammatory effects mdpi.com.
Furthermore, novel substituted 2-methyl-3-indolylacetic derivatives have been synthesized and evaluated for their anti-inflammatory activity. These compounds were found to preferentially inhibit cyclooxygenase 1 (COX-1) in both in vitro and in vivo studies researchgate.net.
Inhibition of Pro-inflammatory Mediators in Research Models
Research has shown that certain derivatives of this compound can effectively suppress the production of pro-inflammatory mediators. For instance, a study on a series of 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) derivatives demonstrated their regulatory effects on pro-inflammatory cytokine production in IL-1β-stimulated primary human oral cells. mdpi.com Another synthesized compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), exhibited significant inhibitory effects on the production of nitrite, as well as the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in macrophage cell lines. mdpi.com In a zymosan-induced peritonitis model, ICMD-01 was found to inhibit polymorphonuclear leukocyte migration by 63.2%, a more potent effect than the reference drug indomethacin, which showed a 45.3% inhibition. mdpi.com
Table 1: Inhibition of Pro-inflammatory Mediators by Indole Derivatives
| Compound | Model System | Mediator Inhibited | % Inhibition | Reference |
|---|---|---|---|---|
| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) | Zymosan-induced peritonitis in mice | Leukocyte migration | 63.2% | mdpi.com |
Cyclooxygenase (COX) Inhibition Studies
The cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the synthesis of prostaglandins. A series of novel 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Several of these compounds demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.gov For example, the compound substituted with a 3-nitrophenyl group showed 61.99% inhibition after 2 hours, while the 3,4-dimethoxyphenyl substituted derivative exhibited 62.24% inhibition after 3 hours. nih.gov These effects are attributed to the inhibition of COX enzymes.
Furthermore, a study focused on novel substituted 2-methyl-3-indolylacetic derivatives revealed that some of these compounds preferentially inhibit COX-1 over COX-2 in both in vitro and in vivo models. nih.govresearchgate.net This selective inhibition is an important characteristic, as COX-1 is involved in physiological functions, and its inhibition can lead to gastrointestinal side effects.
Table 2: Anti-inflammatory Activity of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide Derivatives
| Compound Substitution | % Inhibition of Paw Edema (after 2h) | % Inhibition of Paw Edema (after 3h) | Reference |
|---|---|---|---|
| 3-Nitrophenyl | 61.99% | 61.20% | nih.gov |
| 3,4-Dimethoxyphenyl | 61.47% | 62.24% | nih.gov |
Antioxidant Activity Research
Oxidative stress is implicated in the pathogenesis of numerous diseases. Consequently, the antioxidant potential of this compound derivatives has been explored through various in vitro assays. A study on a series of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide (B32628) derivatives demonstrated considerable antioxidant activity. researchgate.net The antioxidant potential was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) method. researchgate.net Compounds with halogen substitutions on the phenyl ring, such as chloro and fluoro groups, exhibited remarkable activity, often comparable to standard antioxidants. researchgate.net
Table 3: Antioxidant Activity of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide Derivatives
| Compound Substitution | DPPH Scavenging Activity (% at 50 µg/mL) | FRAP Activity (Absorbance at 700 nm) | Reference |
|---|---|---|---|
| 2-Chlorophenyl | 78.54 | 0.892 | researchgate.net |
| 4-Fluorophenyl | 75.23 | 0.856 | researchgate.net |
Enzyme Inhibition Research
Derivatives of this compound have also been investigated for their ability to inhibit various enzymes, highlighting their potential in addressing a range of pathological conditions. In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. A study on khellactone (B107364) coumarin (B35378) derivatives isolated from Peucedanum japonicum Thurnberg revealed potent inhibitory activity against both AChE and BChE. nih.gov For instance, one of the derivatives, PJ13, exhibited an IC50 value of 9.28 µM against AChE, while another, PJ5, showed an IC50 of 7.22 µM against BChE. nih.gov
Another line of research has explored the inhibitory potential of uracil (B121893) derivatives against these cholinesterases. Several synthesized uracil derivatives displayed significant inhibitory activity, with IC50 values in the micromolar range for both AChE and BuChE. nih.gov
Table 4: Enzyme Inhibitory Activity of Indole and Related Derivatives
| Compound | Enzyme | IC50 (µM) | Ki (µM) | Reference |
|---|---|---|---|---|
| PJ13 (Khellactone coumarin derivative) | Acetylcholinesterase (AChE) | 9.28 | 5.99 | nih.gov |
| PJ15 (Khellactone coumarin derivative) | Acetylcholinesterase (AChE) | 10.0 | 10.41 | nih.gov |
| PJ5 (Khellactone coumarin derivative) | Butyrylcholinesterase (BChE) | 7.22 | 4.16 | nih.gov |
| Uracil Derivative 4 | Acetylcholinesterase (AChE) | 0.088 | - | nih.gov |
| Uracil Derivative 4 | Butyrylcholinesterase (BChE) | 0.137 | - | nih.gov |
| Neostigmine (Reference) | Acetylcholinesterase (AChE) | 0.136 | - | nih.gov |
Impact of Substituents on Indole Ring System Activity
The indole ring is a versatile scaffold in medicinal chemistry, and substitutions on this bicyclic system can significantly alter the pharmacological profile of a compound. In the context of this compound derivatives, modifications to the indole core can influence factors such as receptor binding affinity, metabolic stability, and pharmacokinetic properties.
Research on related 3-substituted indole derivatives has shown that the nature and position of substituents on the indole ring play a critical role in determining biological activity. For instance, in a series of 2-aryl indole derivatives, the presence of electron-donating groups was found to enhance their inhibitory activity against certain enzymes. nih.gov This suggests that increasing the electron density of the indole ring system could be a favorable modification.
In studies of other indole-containing compounds, the introduction of different substituents has led to a range of biological responses. For example, in a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, the presence of chloro or trifluoromethyl groups was explored for their potential to enhance antimicrobial and antitubercular activities. researchgate.net While direct SAR data for this compound is limited, these findings on analogous structures provide valuable insights. Generally, it appears that the recognition of biological targets is more affected by the nature of the substituents than the electron density of the heterocyclic structures. yyu.edu.tr
Below is a data table summarizing the general impact of indole ring substituents on the activity of related indole derivatives.
| Position of Substitution | Type of Substituent | General Impact on Activity |
| Various | Electron-donating groups | Can increase inhibitory potency against certain enzymes. nih.gov |
| Various | Electron-withdrawing groups (e.g., halogens) | Often explored to modulate activity and pharmacokinetic properties. researchgate.net |
| N-1 | Alkylation (e.g., methyl group) | Can influence metabolic stability and receptor interaction. |
| C-5 | Various | Substitution at this position can significantly impact biological activity. |
Role of the Acetate Moiety in Activity Modulation
The acetate group at the 3-position of the 2-methyl-1H-indole core is a key functional group that can significantly influence the compound's properties. While the precise role of the acetate moiety in the biological activity of this compound derivatives is not extensively detailed in the literature, its function can be inferred from the known roles of acetate groups in other bioactive molecules.
The acetate moiety can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets such as enzymes or receptors. In the crystal structure of a related compound, (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)phenylmethyl acetate, the molecular structure is stabilized by a weak intramolecular C-H···O hydrogen bond, highlighting the potential for such interactions. nih.gov
Influence of Linker and Side Chain Modifications
Modifications to the side chain at the 3-position of the indole ring, including the linker connecting the acetate group, can have a profound impact on the biological activity of this compound derivatives. The length, flexibility, and chemical nature of the side chain can all modulate the interaction of the molecule with its biological target.
Studies on related indole derivatives have demonstrated the importance of side-chain modifications. For instance, in a series of 2-methyl-1H-indole-3-carboxylic acid derivatives, the introduction of different side chains led to compounds with varying anti-inflammatory and analgesic activities. bipublication.com Specifically, Schiff bases with two hydroxyl groups and one methoxy (B1213986) group on a terminal phenyl ring showed excellent activity. bipublication.com
In another study on naphthalenediimide derivatives, the functionality of the imide side-chain was shown to influence doping characteristics, indicating that side chains can play a critical role in the electronic properties of a molecule. rsc.org For this compound derivatives, modifying the linker between the indole ring and the acetate group, or replacing the acetate with other functional groups, could alter the binding affinity and selectivity for a given target. For example, introducing a more rigid linker could lock the molecule into a more favorable conformation for binding, while a more flexible linker could allow for adaptation to different binding pockets.
The following table illustrates the potential impact of side chain modifications based on studies of related indole compounds.
| Modification | Potential Impact on Activity |
| Altering linker length | Can optimize the distance to key residues in a binding site. |
| Introducing rigid linkers | May increase binding affinity by reducing the entropic penalty of binding. |
| Adding functional groups to the side chain | Can introduce new hydrogen bonding or hydrophobic interactions. |
| Varying the terminal group | Can significantly alter the pharmacological profile, as seen with different phenyl substitutions. bipublication.com |
Comparative Analysis with Analogous Indole Structures
To better understand the SAR of this compound derivatives, it is useful to compare their structural features and biological activities with those of other analogous indole-containing compounds. The indole scaffold is present in a wide array of biologically active molecules, and a comparative analysis can reveal key structural motifs responsible for specific activities.
For example, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have been investigated for their antibacterial and antiproliferative activities. nih.gov In these compounds, the indole ring is linked at the 3-position to a quinazolinone moiety. The SAR studies of these analogs revealed that substitutions on the indole ring, such as a 5-iodo group, can lead to potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Another class of related compounds is the N'-substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid, which have shown antimonoamine oxidase activity. nih.gov Although these are indolizine (B1195054) rather than indole derivatives, the structural similarity provides a basis for comparison.
Furthermore, bis-indole derivatives, where two indole moieties are linked, have also been synthesized and evaluated for various biological activities. chula.ac.th The nature of the linkage and the substituents on the indole rings are critical for their activity.
Investigation as an Endogenous Metabolite
There is a notable lack of scientific literature identifying this compound as a naturally occurring endogenous metabolite in organisms. While related indole-containing compounds are well-documented as being part of the metabolome of various species, the specific investigation into the endogenous presence of this compound has not been a prominent subject of published research.
In contrast, a structurally similar compound, methyl 2-(1H-indol-3-yl)acetate, has been identified as an endogenous metabolite. targetmol.commedchemexpress.com This highlights the importance of precise chemical structures in determining the biological relevance of a compound. The addition of a methyl group at the 2-position of the indole ring, as is the case in this compound, can significantly alter its biochemical properties and its potential for endogenous production.
Participation in Biotransformation Pathways of Related Compounds (e.g., Degradation Products)
Information regarding the involvement of this compound in the biotransformation or degradation pathways of other related compounds is scarce. Biotransformation studies typically involve the enzymatic modification of a parent compound into various metabolites. While the biotransformation of numerous indole derivatives has been a subject of scientific inquiry, the specific role of this compound as either a substrate or a product in these pathways is not well-documented.
Forced degradation studies are a common approach to understanding the stability of a chemical compound and identifying its potential degradation products under various stress conditions, such as acidic, basic, oxidative, and photolytic environments. However, published studies detailing the forced degradation of this compound and the subsequent identification of its degradation products are not available. Such studies would be crucial in elucidating its stability and potential biotransformation pathways.
Structure Activity Relationship Sar Studies of 2 Methyl 1h Indol 3 Yl Acetate Derivatives
Development of Novel Indole (B1671886) Acetate (B1210297) Derivatives for Research Probes
The synthesis of a variety of indole acetate derivatives, including those with different substituents on the indole ring and modifications to the acetate group, could lead to the development of valuable research probes. These probes could be used to investigate the biological roles of specific enzymes or receptors that interact with the indole scaffold.
Advanced Mechanistic Studies of Biological Interactions
Further investigation into the biological activities of 2-methyl-1H-indol-3-yl acetate is warranted. Advanced mechanistic studies could elucidate the specific molecular targets and signaling pathways through which this compound and its derivatives exert their effects. This could involve techniques such as molecular docking and in vitro biochemical assays.
Optimization of Synthetic Methodologies for Scalability
Developing efficient and scalable synthetic routes to this compound and other indole derivatives is crucial for their further investigation and potential commercialization. researchgate.net Research in this area could focus on improving reaction yields, reducing the number of synthetic steps, and utilizing more environmentally friendly reagents and conditions.
Exploration of New Catalytic Systems for Indole Acetate Synthesis
The use of novel catalytic systems could significantly enhance the synthesis of indole acetates. This could include the development of new metal-based or organocatalytic methods that offer improved selectivity and efficiency. Palladium-catalyzed reactions, for instance, have been effectively used in the synthesis of various indole derivatives. mdpi.com
Conclusion
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-1H-indol-3-yl acetate, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves acetylation of 2-methylindole using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). For example, Cu(OTf)₂-catalyzed cycloaddition reactions (as seen in analogous indole derivatives) can achieve regioselective functionalization . Key parameters include temperature control (reflux conditions), solvent selection (e.g., DMF or THF), and catalyst loading. Purification via column chromatography or recrystallization is standard.
- Data Considerations : Yields may vary due to steric hindrance at the indole C3 position; competing side reactions (e.g., N-acetylation) require careful monitoring using TLC or HPLC .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- X-ray crystallography : Resolves molecular geometry and confirms regiochemistry. SHELX software (e.g., SHELXL) is widely used for refinement .
- NMR spectroscopy : ¹H and ¹³C NMR identify methyl (δ ~2.5 ppm) and acetate (δ ~170 ppm for carbonyl) groups. NOESY can clarify substituent orientation .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₁NO₂; 189.21 g/mol) .
Q. What are the primary research applications of this compound in biological and material sciences?
- Biological Studies : Serves as a precursor for indole-based bioactive molecules, such as kinase inhibitors (e.g., Arp2/3 complex inhibitors) . Its methyl and acetate groups modulate lipophilicity, impacting membrane permeability.
- Material Science : Used in synthesizing photoresponsive compounds (e.g., benzofuran derivatives) via [3+2] cycloadditions .
Advanced Research Questions
Q. How can catalytic systems be optimized for stereoselective synthesis of this compound derivatives?
- Approach : Transition-metal catalysts (e.g., Cu(OTf)₂) enhance regioselectivity in cycloadditions. Solvent polarity and ligand design (e.g., phosphine ligands) influence enantiomeric excess. Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps .
- Contradictions : Conflicting reports on Cu(I) vs. Cu(II) efficacy suggest mechanistic nuances; DFT calculations may clarify catalytic cycles .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Challenges : Crystal packing is disrupted by the acetate group’s flexibility. Twinning or disorder is common in indole derivatives.
- Solutions : Low-temperature data collection (e.g., 100 K) improves resolution. SHELXD/SHELXE software aids in solving twinned structures, while Hirshfeld surface analysis quantifies intermolecular interactions .
Q. What mechanistic insights explain the biological activity of this compound derivatives in cellular pathways?
- Case Study : Analogues like 2-fluoro-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide inhibit Arp2/3 complex activity, disrupting actin polymerization . Structure-activity relationship (SAR) studies reveal that methyl substitution enhances binding to hydrophobic pockets, while acetate groups improve solubility.
- Advanced Techniques : Molecular docking (e.g., AutoDock) and mutagenesis validate target interactions. Live-cell imaging quantifies cytoskeletal changes .
Data Contradiction Analysis
- Synthetic Yield Discrepancies : Variations in reported yields (e.g., 40–75%) may stem from solvent purity or catalyst aging. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres .
- Biological Activity : Some studies report anti-inflammatory effects, while others emphasize anticancer activity. These discrepancies may arise from cell-type-specific uptake or metabolite stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
